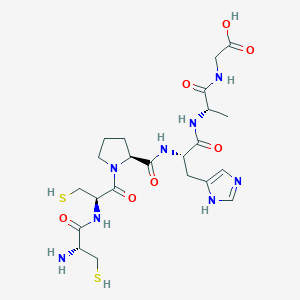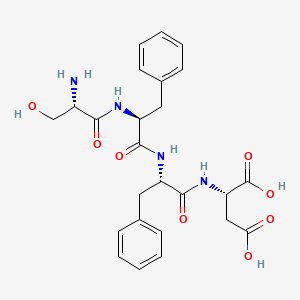![molecular formula C15H11F B14182038 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene CAS No. 918132-49-7](/img/structure/B14182038.png)
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom and an ethynyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene typically involves the following steps:
Electrophilic Aromatic Substitution: The fluorine atom is introduced into the benzene ring through an electrophilic aromatic substitution reaction.
Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper Co-catalysts: Used in conjunction with palladium catalysts for coupling reactions.
Fluorinating Agents: Such as fluorine gas or reagents like Selectfluor for introducing fluorine atoms.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with azides.
Saturated Compounds: Formed through hydrogenation of the ethynyl group.
Aplicaciones Científicas De Investigación
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene can be compared with other similar compounds to highlight its uniqueness:
1-Fluoro-4-[2-(4-propylphenyl)ethynyl]benzene: Similar structure but with a propyl group instead of a methyl group.
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with the ethynyl group in a different position.
1-Fluoro-2-[(4-methylphenyl)ethynyl]-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which alters its chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
918132-49-7 |
|---|---|
Fórmula molecular |
C15H11F |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
1-fluoro-2-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C15H11F/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,1H3 |
Clave InChI |
MJKFACBZSKHYFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
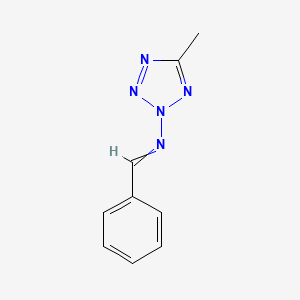
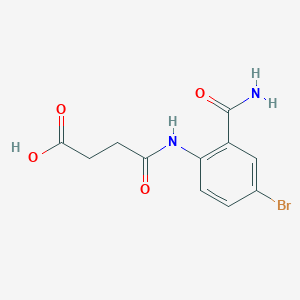
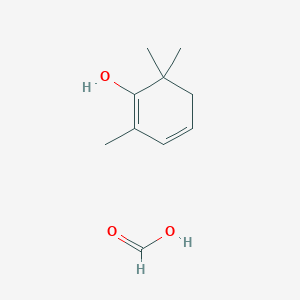

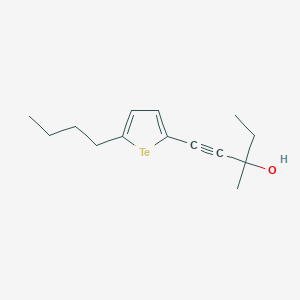
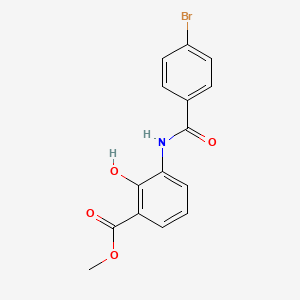
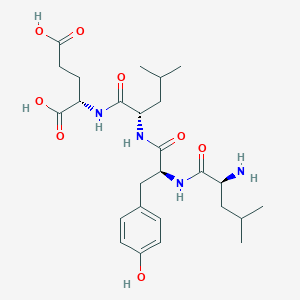
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
